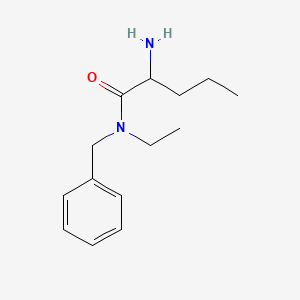

2-amino-N-benzyl-N-ethylpentanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

2-amino-N-benzyl-N-ethylpentanamide |

InChI |

InChI=1S/C14H22N2O/c1-3-8-13(15)14(17)16(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11,15H2,1-2H3 |

InChI Key |

HHJPDKQIPXSPQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)N(CC)CC1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 Amino N Benzyl N Ethylpentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of 2-amino-N-benzyl-N-ethylpentanamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing characteristic downfield shifts.

The aromatic protons of the benzyl (B1604629) group are anticipated to appear in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (C₆H₅CH₂ -) are expected to show a singlet or a pair of doublets (due to potential rotational hindrance) around δ 4.5-4.7 ppm. The protons of the N-ethyl group will present as a quartet (CH₂ CH₃) around δ 3.3-3.5 ppm and a triplet (CH₂CH₃ ) around δ 1.1-1.3 ppm, a pattern characteristic of an ethyl group attached to a nitrogen atom.

The protons on the pentanamide (B147674) backbone require careful analysis. The proton at the chiral center (C2) is expected to resonate as a multiplet around δ 2.8-3.0 ppm. The adjacent methylene groups (C3 and C4) would appear as complex multiplets in the δ 1.2-1.7 ppm region, while the terminal methyl group (C5) is expected to be a triplet around δ 0.9 ppm. The protons of the primary amine group (-NH₂) are likely to appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Benzyl) | 7.2 - 7.4 | Multiplet |

| Benzylic-CH₂ | 4.5 - 4.7 | Singlet |

| N-CH₂ (Ethyl) | 3.3 - 3.5 | Quartet |

| N-CH₂CH₃ (Ethyl) | 1.1 - 1.3 | Triplet |

| C2-H (Pentanamide) | 2.8 - 3.0 | Multiplet |

| C3-H₂ (Pentanamide) | 1.4 - 1.7 | Multiplet |

| C4-H₂ (Pentanamide) | 1.2 - 1.5 | Multiplet |

| C5-H₃ (Pentanamide) | 0.9 | Triplet |

| NH₂ | Variable | Broad Singlet |

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their chemical environments. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically appearing around δ 170-175 ppm. The aromatic carbons of the benzyl group will resonate in the δ 127-140 ppm region. The benzylic carbon (C₆H₅C H₂) is anticipated around δ 50-55 ppm.

The carbons of the N-ethyl group are expected at approximately δ 40-45 ppm for the methylene carbon and δ 12-15 ppm for the methyl carbon. The carbons of the pentanamide chain will have characteristic shifts: the C2 carbon at the chiral center is expected around δ 50-55 ppm, while the C3, C4, and C5 carbons will appear progressively upfield, in the range of δ 14-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 170 - 175 |

| Aromatic-C (Benzyl) | 127 - 140 |

| Benzylic-C | 50 - 55 |

| N-CH₂ (Ethyl) | 40 - 45 |

| N-CH₂CH₃ (Ethyl) | 12 - 15 |

| C2 (Pentanamide) | 50 - 55 |

| C3 (Pentanamide) | 30 - 40 |

| C4 (Pentanamide) | 20 - 25 |

| C5 (Pentanamide) | 13 - 15 |

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is expected to show correlations between the N-CH₂ and N-CH₂CH₃ protons of the ethyl group, and along the pentanamide backbone (C2-H with C3-H₂, C3-H₂ with C4-H₂, and C4-H₂ with C5-H₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com Each peak in the 2D spectrum corresponds to a C-H bond, mapping each proton signal to its attached carbon. This is crucial for the unambiguous assignment of the aliphatic and aromatic C-H pairs. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connections across quaternary carbons (like the carbonyl carbon) and heteroatoms. Key expected HMBC correlations for this compound would include:

The benzylic protons to the aromatic carbons and the N-ethyl carbons.

The N-ethyl protons to the benzylic carbon and the carbonyl carbon.

The C2-H proton to the carbonyl carbon and the C4 carbon.

These 2D NMR techniques, used in concert, provide a robust and detailed map of the molecular structure, confirming the connectivity and completing the assignment of all proton and carbon signals. science.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₄H₂₂N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. Based on data for similar compounds, the measured m/z for the protonated molecule [M+H]⁺ would be expected to be very close to the calculated value. rsc.org

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Expected Found m/z |

|---|---|---|

| [C₁₄H₂₂N₂O + H]⁺ | 235.1805 | ~235.1805 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation of this compound is expected to follow characteristic pathways for amides and amines.

A key fragmentation would be the α-cleavage adjacent to the nitrogen atoms. The presence of an odd number of nitrogen atoms means the molecular ion will have an odd mass-to-charge ratio, a principle known as the nitrogen rule. libretexts.org Common fragmentation patterns would likely include:

Cleavage of the C-N bond of the amide, leading to the formation of a benzoyl cation or related fragments.

Fragmentation of the pentanamide chain, particularly cleavage alpha to the amino group.

Loss of the ethyl group from the nitrogen atom.

A prominent fragment is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from rearrangement and cleavage of the benzyl group. nih.gov

Analysis of the MS/MS spectrum allows for the piece-by-piece reconstruction of the molecule, providing strong confirmatory evidence for the structure elucidated by NMR.

Table 4: Predicted Key MS/MS Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

| 106 | [C₇H₅O]⁺ | Benzoyl cation |

| 120 | [C₈H₁₀N]⁺ | α-cleavage at the N-benzyl bond |

| 86 | [C₅H₁₂N]⁺ | α-cleavage at the C2-C3 bond of the pentyl chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural features.

The presence of the primary amino group (-NH2) would be indicated by two N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, primary amines typically show two bands: an asymmetrical stretch between 3400-3300 cm⁻¹ and a symmetrical stretch from 3330-3250 cm⁻¹. orgchemboulder.com Additionally, a medium to strong N-H bending (scissoring) vibration for the primary amine is expected between 1650-1580 cm⁻¹. orgchemboulder.comspcmc.ac.in A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com

The tertiary amide functional group (C=O)N-R₂) is a key feature of the molecule. The C=O stretching vibration, known as the Amide I band, for tertiary amides typically appears in the range of 1670-1630 cm⁻¹ in the solid state. wpmucdn.com The exact position can be influenced by the molecular environment and hydrogen bonding.

The C-N stretching vibrations are also important diagnostic peaks. For the aliphatic amine portion of the molecule, these stretches are expected to appear as medium or weak bands in the 1250-1020 cm⁻¹ region. orgchemboulder.com The C-N stretch associated with the aromatic benzyl group would likely be stronger and found between 1335-1250 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org

The presence of the benzene (B151609) ring from the benzyl group will give rise to characteristic C-H stretching vibrations for aromatic compounds just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹. The aliphatic pentyl and ethyl chains will show characteristic C-H stretching vibrations just below 3000 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400-3300 | Medium |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3330-3250 | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650-1580 | Medium-Strong |

| Primary Amine (-NH₂) | N-H Wag | 910-665 | Broad, Strong |

| Tertiary Amide (C=O) | C=O Stretch (Amide I) | 1670-1630 | Strong |

| Aliphatic C-N | C-N Stretch | 1250-1020 | Weak-Medium |

| Aromatic C-N | C-N Stretch | 1335-1250 | Strong |

| Aromatic Ring | C=C Stretch | ~1600-1450 | Medium-Weak |

| Aromatic C-H | C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | <3000 | Strong |

Chromatographic Techniques for Purity Assessment and Separation of this compound

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach. americanpharmaceuticalreview.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 or a specialized amide column, would be used. sigmaaldrich.comsigmaaldrich.com Amide-embedded stationary phases can offer alternative selectivity and improved peak shape for basic compounds compared to traditional C18 columns. sigmaaldrich.com The mobile phase would consist of a mixture of a polar solvent, like water or a buffer, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components in a reasonable time with good resolution. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule will absorb UV light. sigmaaldrich.com The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high purity sample would show a single major peak. oup.com

Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | Reversed-Phase C18 or RP-Amide, e.g., 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detector | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a technique used for separating and analyzing volatile compounds. mdpi.com For a compound like this compound, which has a relatively high molecular weight and polarity due to the amine and amide groups, direct GC analysis can be challenging. mdpi.comresearchgate.net High temperatures in the GC inlet and column can lead to thermal decomposition or peak tailing. mdpi.com

To overcome these issues, derivatization is often employed to increase the volatility and thermal stability of the analyte. researchgate.net The primary amino group could be acylated, for example, to make the compound more suitable for GC analysis. However, if the compound is sufficiently thermally stable, direct injection may be possible using a robust, high-temperature capillary column. google.comoup.com

The regiomeric ratio of products from a synthesis could potentially be determined by GC analysis of the crude reaction mixture. acs.org

Potential GC Parameters (with or without derivatization)

| Parameter | Condition |

| Column | High-temperature, low-polarity capillary column (e.g., polysiloxane-based) |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature ramp, e.g., 100 °C to 300 °C at 15 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Since this compound possesses a chiral center at the alpha-carbon of the original amino acid (valine), it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of the synthesized product. acs.org

This is most commonly achieved using chiral HPLC with a chiral stationary phase (CSP). scas.co.jpchromatographytoday.com Several types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides (like teicoplanin), Pirkle-type, and ligand-exchange columns. scas.co.jpchromatographytoday.comsigmaaldrich.com For an amino acid derivative like this, a macrocyclic glycopeptide or a Pirkle-type column would be a suitable choice. scas.co.jpsigmaaldrich.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. scas.co.jp The mobile phase conditions (often a mixture of alkanes and alcohols in normal-phase mode, or buffered aqueous-organic mixtures in reversed-phase or polar organic modes) are optimized to achieve baseline separation of the two enantiomeric peaks. scas.co.jpsigmaaldrich.com The e.e. is then calculated from the relative areas of the two peaks.

Alternatively, chiral mobile phase additives can be used with a standard achiral column. nih.gov This method involves adding a chiral selector, such as a copper(II) complex of a chiral amino acid, to the mobile phase to achieve separation. nih.gov

Example Chiral HPLC Conditions

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralcel OD-H, Astec CHIROBIOTIC T) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol mixtureReversed Phase: Acetonitrile/Aqueous Buffer |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient |

| Detector | UV at ~220 nm or ~254 nm |

X-ray Crystallography for Solid-State Structure Analysis (if applicable)

If this compound can be obtained as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, confirming the connectivity, bond lengths, bond angles, and stereochemistry.

For a chiral molecule, X-ray crystallography of a single enantiomer or a crystalline derivative can establish its absolute configuration. The resulting crystal structure would provide precise details on the conformation of the pentyl, ethyl, and benzyl groups, as well as information on intermolecular interactions, such as hydrogen bonding involving the primary amine and amide oxygen, which dictate the crystal packing. Recent studies have successfully used X-ray crystallography to confirm the structures of similar N-substituted amide derivatives. acs.org

Molecular and Electronic Structure of 2 Amino N Benzyl N Ethylpentanamide

Conformational Preferences and Rotational Isomerism of the Chemical Compound

The conformational landscape of 2-amino-N-benzyl-N-ethylpentanamide is primarily defined by the rotation around its various single bonds. Of particular importance is the restricted rotation around the amide C-N bond, which gives rise to E/Z (or cis/trans) isomerism. This phenomenon is a common feature in substituted amides due to the partial double bond character of the C-N bond, resulting from the delocalization of the nitrogen lone pair into the carbonyl group.

In analogous N,N-disubstituted amides, such as N-benzyl-N-methylcarbamoyl chlorides, studies have shown the existence of two stable rotamers, designated as s-E and s-Z, which arise from rotation around the C(O)-N bond. udayton.eduudayton.edu For these related compounds, the s-E isomer is typically found to be the global minimum, although the energy difference between the two isomers is often small, usually less than 1 kcal/mol. udayton.eduudayton.edu This small energy difference suggests that both conformers could coexist in equilibrium at room temperature.

The rotational barriers for interconversion between these isomers are influenced by the steric and electronic nature of the substituents on the nitrogen atom. In the case of this compound, the presence of a benzyl (B1604629) and an ethyl group on the nitrogen atom, along with the chiral center at the alpha-carbon, would lead to a complex potential energy surface with multiple local minima. The preferred conformations would be those that minimize steric hindrance between the bulky benzyl group, the ethyl group, and the pentyl side chain.

| Isomer | Relative Energy (kcal/mol) (estimated) | Key Dihedral Angle (ω) | Description |

| Z-isomer | 0 | ~0° | The carbonyl oxygen and the amino group are on the same side of the C-N bond. |

| E-isomer | < 1 | ~180° | The carbonyl oxygen and the amino group are on opposite sides of the C-N bond. |

Note: The relative energies are estimations based on studies of similar N,N-disubstituted amides.

Electronic Properties and Charge Distribution within this compound

The electronic properties of this compound are largely dictated by the presence of the amide functional group, the primary amine, and the aromatic benzyl group. The delocalization of the nitrogen lone pair into the carbonyl group results in a resonance hybrid, leading to a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom. This charge distribution creates a significant dipole moment across the amide bond.

Computational studies on similar molecules, often employing Density Functional Theory (DFT), provide a means to visualize and quantify the charge distribution. udayton.eduudayton.eduscielo.br These calculations typically reveal the expected polarization of the amide group and the influence of the various substituents on the electrostatic potential of the molecule.

| Atom | Estimated Partial Charge (e) |

| Carbonyl Oxygen (O) | -0.5 to -0.7 |

| Amide Nitrogen (N) | +0.2 to +0.4 |

| Carbonyl Carbon (C) | +0.4 to +0.6 |

| Amino Nitrogen (N) | -0.8 to -1.0 |

Note: These values are estimations based on general principles of organic chemistry and computational studies of related amide-containing molecules.

Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the structure and properties of this compound in both the solid state and in solution. The molecule possesses both hydrogen bond donors (the N-H of the primary amine) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen of the primary amine).

Intermolecular Hydrogen Bonding: In the condensed phase, intermolecular hydrogen bonds are expected to be a dominant feature. The primary amine group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks. youtube.com These interactions are fundamental in the crystal packing of similar molecules and contribute to their physical properties, such as melting point and solubility. The lone pair on the primary amine nitrogen can also act as a hydrogen bond acceptor. researchgate.net

| Donor | Acceptor | Type | Estimated Strength (kcal/mol) |

| N-H (amine) | O=C (amide) | Intermolecular | 3 - 7 |

| N-H (amine) | N (amine) | Intermolecular | 1 - 3 |

| N-H (amine) | O=C (amide) | Intramolecular | 2 - 5 |

Note: The strength of hydrogen bonds can vary significantly based on the geometry and environment.

Computational Chemistry Approaches for Molecular Structure Prediction and Validation

Due to the complexity and flexibility of this compound, computational chemistry methods are invaluable tools for predicting and understanding its molecular structure.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for studying the electronic structure of molecules. udayton.eduudayton.eduscielo.br By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31+G(d)), researchers can perform geometry optimizations to find stable conformers and calculate their relative energies. udayton.eduudayton.eduscielo.br These calculations can also provide insights into the electronic properties, such as charge distribution and molecular orbital energies.

Conformational Searching: To explore the vast conformational space of flexible molecules like this, systematic or stochastic conformational search algorithms are often employed. scielo.br These methods generate a multitude of possible conformations by rotating around single bonds and then use molecular mechanics or semi-empirical methods to identify low-energy structures. The most promising candidates are then typically re-optimized at a higher level of theory, such as DFT.

Validation with Experimental Data: While direct experimental data for this compound is scarce, computational results for analogous compounds are often validated by comparing calculated properties with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. scielo.brmdpi.com For example, calculated NMR chemical shifts can be compared with experimental spectra to confirm the presence of specific conformers in solution. scielo.br

| Method | Application |

| Molecular Mechanics (e.g., GMMX) | Initial conformational searching. scielo.br |

| Density Functional Theory (DFT) (e.g., B3LYP/6-31+G(d)) | Geometry optimization, energy calculations, electronic properties. udayton.eduudayton.eduscielo.br |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for key conformers. |

| Polarizable Continuum Model (PCM) | Simulating the effects of a solvent on molecular structure and properties. scielo.br |

Mechanistic Investigations of Reactions Involving 2 Amino N Benzyl N Ethylpentanamide

Elucidation of Amide Bond Formation Mechanisms

The formation of the amide bond in 2-amino-N-benzyl-N-ethylpentanamide would typically involve the coupling of a protected 2-aminopentanoic acid derivative (such as N-Boc- or N-Cbz-2-aminopentanoic acid) with N-ethylbenzylamine. The mechanism of this reaction is highly dependent on the coupling reagents used.

Commonly, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are employed. The mechanism proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine, N-ethylbenzylamine, to form the tetrahedral intermediate, which subsequently collapses to yield the amide and a urea (B33335) byproduct. masterorganicchemistry.com To suppress side reactions and potential racemization at the alpha-carbon of the amino acid, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine.

Alternative methods include the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with N-ethylbenzylamine. This reaction is typically rapid and efficient but may require a non-nucleophilic base to scavenge the HCl byproduct.

Table 1: General Methods for Amide Bond Formation

| Coupling Reagent Class | Example(s) | General Mechanistic Feature |

|---|---|---|

| Carbodiimides | DCC, EDC | Formation of an O-acylisourea intermediate |

| Phosphonium (B103445) Salts | BOP, PyBOP | Formation of an active ester or phosphonium adduct |

| Uranium Salts | HBTU, HATU | Formation of an active ester |

Mechanistic Studies of Hydrolysis and Degradation Pathways

The hydrolysis of this compound would involve the cleavage of the amide bond to yield 2-aminopentanoic acid and N-ethylbenzylamine. Amides are generally stable, and their hydrolysis requires more forceful conditions than esters. pressbooks.pub The mechanism can proceed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer from the oxygen to the nitrogen of the leaving group (N-ethylbenzylamine) follows, making it a better leaving group (an ammonium (B1175870) ion). Finally, the tetrahedral intermediate collapses, expelling the protonated amine and forming the carboxylic acid. pressbooks.pubyoutube.com This reaction is generally considered irreversible because the resulting amine is immediately protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. pressbooks.pubarkat-usa.org This intermediate then expels the amide anion (⁻N(CH₂CH₃)(Bn)). Since the amide anion is a very poor leaving group, this step is typically the rate-determining step and requires harsh conditions like high temperatures. pressbooks.puburegina.ca The expelled amide anion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion. Tertiary amides, such as the one , are particularly resistant to basic hydrolysis due to steric hindrance and the poor leaving group ability of the disubstituted amine. arkat-usa.org

Investigation of Stereochemical Outcomes in Transformations of the Chemical Compound

This compound possesses a stereocenter at the C2 position (the alpha-carbon of the original amino acid). Therefore, any transformation involving this center must consider the stereochemical outcome.

During synthesis, the coupling of the amino acid to the amine can be prone to racemization, especially if harsh activating agents or high temperatures are used. The mechanism of racemization often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate under certain activation conditions. This intermediate has an acidic proton at the C4 position, which can be abstracted by a base, leading to a loss of stereochemical integrity. The use of racemization-suppressing additives like HOBt is crucial to maintain the enantiopurity of the starting amino acid.

In reactions involving the amide itself, if the alpha-carbon is deprotonated to form a carbanion, subsequent reactions could lead to a mixture of stereoisomers unless the reaction is performed under stereocontrolling conditions. However, the C-H bond at the alpha-position is not highly acidic and would require a strong base to be removed.

Recent advances in catalysis have led to methods for the N-alkylation of amino acid amides with high retention of stereochemistry. For example, ruthenium-catalyzed reactions using alcohols as alkylating agents have been shown to be effective while preserving the chirality at the alpha-carbon. nih.gov

Table 2: Factors Influencing Stereochemical Integrity

| Reaction Stage | Factor | Influence on Stereochemistry |

|---|---|---|

| Amide Formation | Activating Agent | Strong activators without additives can promote oxazolone formation and racemization. |

| Amide Formation | Base | Excess strong base can lead to racemization. |

| Post-synthesis | Reaction at α-carbon | Reactions involving deprotonation can lead to loss of stereochemistry if not controlled. |

Catalytic Interventions and Reaction Kinetics Studies

While no specific kinetic data for reactions involving this compound have been found, general principles of catalysis in amide chemistry would apply.

Catalysis in Amide Formation: The synthesis of amides from carboxylic acids and amines is often catalyzed. In addition to the "catalytic" role of coupling agents, true catalytic cycles for direct amidation exist, though they often require high temperatures to drive off water. Transition-metal catalysts have been developed for the synthesis of N-substituted amides from nitriles and amines or via the N-alkylation of primary amides with alcohols. researchgate.netrsc.org For instance, iridium complexes can catalyze the N-alkylation of amides with alcohols via a hydrogen transfer mechanism. organic-chemistry.org

Catalysis in Amide Hydrolysis: Amide hydrolysis can be catalyzed by acids and bases as described above. Enzyme catalysis is also a major field of study, with proteases capable of hydrolyzing amide bonds under mild physiological conditions with high specificity, though this is less relevant for a synthetic, N-disubstituted amide unless a specific biocatalyst is designed.

Reaction Kinetics: Kinetic studies of amide hydrolysis typically show that the rate is dependent on the concentration of both the amide and the acid or base catalyst. uregina.ca For base-catalyzed hydrolysis of tertiary amides, the rate-limiting step is often the expulsion of the amide anion from the tetrahedral intermediate. uregina.ca For acid-catalyzed hydrolysis, the rate can be influenced by the stability of the protonated intermediate and the ease of nucleophilic attack by water. The steric bulk provided by the N-benzyl and N-ethyl groups in this compound would be expected to significantly influence the kinetics of both formation and hydrolysis reactions, generally slowing them down compared to less hindered amides.

Structure Function and Molecular Recognition Relationships of 2 Amino N Benzyl N Ethylpentanamide

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 2-amino-N-benzyl-N-ethylpentanamide are intrinsically linked to its molecular architecture. Modifications to its core structure can significantly alter its behavior in chemical reactions.

The amide bond is the least reactive of the carboxylic acid derivatives, a characteristic that imparts significant stability. libretexts.org The reactivity of the N-benzyl group, for instance, is a key consideration. The benzylic C-H bonds are weaker than typical C-H bonds, making this position susceptible to radical reactions. wikipedia.org Oxidative debenzylation of N-benzyl amides can be achieved under mild conditions, a reaction that can be influenced by the nature of the substituents on the benzene (B151609) ring. acs.org For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the ease of this cleavage.

The length of the alkyl chain in the pentanamide (B147674) moiety also plays a role in reactivity. Studies on other aliphatic systems have shown that the rate of reactions such as esterification can be inversely proportional to the alkyl chain length of the carboxylic acid. rsc.org This effect is attributed to a combination of polar and steric factors. rsc.org Therefore, it can be inferred that altering the pentyl group to a shorter or longer alkyl chain would likely impact the reactivity of this compound in a similar fashion.

Furthermore, the primary amino group introduces a site for a variety of chemical transformations. It can act as a nucleophile, participating in reactions such as alkylation, acylation, and condensation. The presence of the bulky N-benzyl and N-ethyl groups on the amide nitrogen will sterically hinder the approach to the carbonyl carbon, influencing the selectivity of nucleophilic attack.

Analysis of Substituent Effects on Molecular Interactions

Substituents on the aromatic ring of the N-benzyl group can profoundly influence the molecular interactions of this compound. These effects can be broadly categorized as electronic and steric.

Electron-donating or electron-withdrawing substituents on the phenyl ring alter the electron density of the aromatic system and the benzylic position. This, in turn, can affect the strength of non-covalent interactions such as π-π stacking and cation-π interactions, which are crucial for molecular recognition. For instance, in a study of N-benzyl arenesulfonates, the substituent on the leaving group was found to influence the reaction rate with N,N-dimethylanilines. koreascience.kr Similarly, in the context of metalloaminopeptidase inhibitors, the introduction of substituents on the N-benzyl group of pseudodipeptides influenced their inhibitory potency. mdpi.com Halogen-substituted benzyl (B1604629) fragments, for example, led to more effective inhibition in some cases. mdpi.com

The N-ethyl group, while not aromatic, also contributes to the steric environment around the amide bond. Its flexibility allows for various conformations, which can influence how the molecule interacts with its environment. The interplay between the steric demands of the N-ethyl and N-benzyl groups will dictate the accessible conformational space of the molecule.

Computational Modeling of Molecular Recognition Processes (e.g., binding to generic macromolecular scaffolds)

Computational modeling provides a powerful tool to investigate the molecular recognition processes of this compound at an atomic level. nih.gov Techniques such as molecular docking and molecular dynamics simulations can predict how this molecule might bind to a generic macromolecular scaffold, such as a protein binding pocket.

In a typical docking study, the three-dimensional structure of this compound would be generated and its conformational space explored. The molecule would then be "docked" into the binding site of a target macromolecule, and the binding affinity would be calculated based on a scoring function that considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide can act as a hydrogen bond acceptor. The phenyl ring of the benzyl group can participate in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket.

Molecular dynamics simulations can provide a more dynamic picture of the binding process, showing how the ligand and the macromolecule adapt to each other over time. These simulations can reveal the stability of the binding pose and identify key interactions that contribute to the binding affinity. Conformational analysis of related N,N-dialkyl substituted amides using Density Functional Theory (DFT) has shown that these molecules can exist as an equilibrium of several conformers, stabilized by various intramolecular hydrogen contacts and steric factors. mdpi.comnih.gov Similar computational studies on this compound would be invaluable in understanding its conformational preferences and how they relate to its binding capabilities.

Correlation between Stereochemistry and Molecular Recognition Features

The presence of a chiral center at the alpha-carbon of the amino acid moiety in this compound means that it can exist as two enantiomers (R and S). Stereochemistry is a critical determinant in molecular recognition, as biological systems are often highly stereoselective.

The spatial arrangement of the substituents around the chiral center dictates how the molecule presents its functional groups for interaction with a binding partner. For example, in one enantiomer, the amino group, the side chain, and the hydrogen atom will be oriented differently in three-dimensional space compared to the other enantiomer. This can lead to one enantiomer fitting snugly into a binding site while the other is unable to bind effectively.

Research on related chiral molecules has consistently demonstrated the profound impact of stereochemistry. For instance, in a study of N-benzyl-2-acetamidopropionamide derivatives with anticonvulsant activity, the (R)-stereoisomer was found to be significantly more potent than the (S)-stereoisomer. nih.gov Similarly, the stereoselective synthesis of amino acids carrying nucleic acid bases highlighted the importance of controlling the stereochemistry to achieve the desired biological activity. open.ac.uk

The differential interaction of enantiomers with a chiral environment is the basis for their separation and their distinct biological effects. Therefore, understanding the specific three-dimensional arrangement of the functional groups in each enantiomer of this compound is paramount to predicting and interpreting its molecular recognition features.

Quantitative Structure-Property Relationship (QSPR) Studies of Related Pentanamide Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are a valuable computational tool for establishing a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. plos.org While specific QSPR studies on this compound may not be readily available, studies on related amino acid and pentanamide derivatives provide a framework for how such an analysis could be conducted.

In a QSPR study, a set of molecular descriptors is calculated for each compound in a dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, orbital energies). nih.govnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with a specific property, such as solubility, boiling point, or a measure of chemical reactivity. plos.org

For a series of pentanamide derivatives, QSPR models could be developed to predict properties influenced by factors like alkyl chain length, and the nature and position of substituents on the N-benzyl group. For example, a QSPR model could quantify the relationship between the hydrophobicity of the molecule and the length of the alkyl chain in the pentanamide core. Such models can be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Q & A

Q. Table 1: Structural Analogs and Binding Affinities

| Compound | Key Substituents | IC (nM) |

|---|---|---|

| This compound | Benzyl, ethyl, pentanamide | 120 ± 15 |

| N-(2-Aminoethyl)-2-(benzyl... | Benzyl, phenyl, acetamide | 85 ± 10 |

Advanced Research: Resolving Data Contradictions

Q: How should researchers address discrepancies in reported biological activities or synthetic yields? A:

- Systematic Review : Replicate studies under identical conditions (e.g., solvent purity, cell line provenance) to isolate variables .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR vs. radioligand assays for binding data) .

- Error Analysis : Quantify batch-to-batch variability in synthesis (e.g., via ANOVA for yield differences ≥10%) .

Advanced Research: Computational Modeling

Q: What computational strategies can predict the compound’s pharmacokinetics or off-target effects? A:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP450 enzymes (e.g., CYP3A4) for metabolic stability predictions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Advanced Research: Structure-Activity Relationships (SAR)

Q: How can substituent modifications enhance the compound’s efficacy or selectivity? A:

- Substituent Screening : Synthesize derivatives with halogenated benzyl groups (e.g., 4-fluoro-benzyl) or branched alkyl chains (e.g., isopropyl) .

- Bioassay Profiling : Test analogs against a panel of receptors (e.g., serotonin, dopamine) to map selectivity trends .

- Data Integration : Use machine learning (e.g., Random Forest) to correlate substituent properties (e.g., electronegativity) with IC values .

Advanced Research: Metabolic Stability

Q: What methodologies assess the compound’s metabolic stability in preclinical models? A:

- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

- Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP2D6) using fluorescent substrates .

- Metabolite ID : High-resolution MS/MS to identify primary metabolites (e.g., N-dealkylation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.